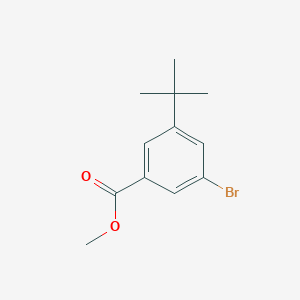

Methyl 3-bromo-5-tert-butylbenzoate

概要

説明

Methyl 3-bromo-5-tert-butylbenzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a bromine atom and a tert-butyl group. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-tert-butylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3-tert-butylbenzoate. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. The product is then purified through distillation or recrystallization to obtain the desired purity .

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes substitution reactions, particularly under cross-coupling conditions:

Suzuki-Miyaura Coupling

-

The bromine participates in palladium-catalyzed cross-coupling with boronic acids. For example, in the presence of a palladium catalyst (e.g., NiCl₂·glyme) and ligands (e.g., 4,4’-di-tert-butyl-2,2’-bipyridine), the compound reacts with aryl boronic esters to yield biaryl derivatives .

-

Example Reaction :

-

This method is critical for introducing aromatic diversity in drug discovery and materials science .

SNAr (Nucleophilic Aromatic Substitution)

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid:

Base-Catalyzed Hydrolysis

-

In aqueous NaOH or KOH, the ester hydrolyzes to 3-bromo-5-tert-butylbenzoic acid.

-

Kinetic Stability :

-

The meta-bromo substituent enhances stability compared to para-bromo analogs due to reduced electrophilicity at the carbonyl .

Acid-Catalyzed Hydrolysis

-

Requires prolonged reflux in acidic media (e.g., H₂SO₄/MeOH), yielding the same carboxylic acid product .

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

-

Reagents : LiAlH₄ in anhydrous ether or BH₃ in THF.

-

The bromine remains intact under these conditions due to its poor leaving-group ability in non-polar environments.

Functionalization via Organometallic Reagents

-

Grignard Reagents : The ester reacts with organomagnesium halides, though competing side reactions (e.g., nucleophilic attack on bromine) may occur.

-

Example : Reaction with methylmagnesium bromide could yield tertiary alcohols, but selectivity depends on reaction conditions .

Thermal and Photochemical Stability

-

Thermal Decomposition : At temperatures >250°C, decarboxylation and debromination may occur, generating tert-butylbenzene derivatives .

-

Photoreactivity : Under UV light, homolytic cleavage of the C–Br bond can generate aryl radicals, useful in polymerization or C–H functionalization .

Comparative Reactivity with Analogues

Key Research Findings

科学的研究の応用

Structural Studies

Nuclear Magnetic Resonance (NMR) and X-ray Diffraction

Methyl 3-bromo-5-tert-butylbenzoate is utilized in structural elucidation through NMR and X-ray diffraction techniques. These methods confirm the structures of regioisomers, providing insights into molecular configurations and interactions. The compound's unique bromine and tert-butyl substituents enhance its utility in these studies due to their distinct chemical environments.

Synthetic Chemistry

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as substitution and reduction, enables the formation of diverse derivatives that are essential for drug development and material science.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles like amines | Sodium hydroxide, thiols |

| Reduction | Ester group can be reduced to an alcohol | Lithium aluminum hydride |

| Oxidation | Tert-butyl group can be oxidized to a carboxylic acid | Potassium permanganate |

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its bulky tert-butyl group enhances lipophilicity, which is often correlated with increased cellular efficacy in enzyme inhibition studies. For instance, similar compounds have shown enhanced activity against various targets, including histone deacetylases.

Case Study: Inhibition of Protein-Ligand Interactions

In a study exploring the binding affinity of various compounds, this compound was found to interact significantly with specific enzymes, demonstrating its potential as a lead compound for drug development targeting specific biological pathways .

Electrochemical Applications

Aryl Radical Cyclization Studies

The compound is also employed in electrochemical reduction studies involving aryl radical cyclization with alkynes. This application leads to the synthesis of novel compounds that may have pharmaceutical significance.

Solubility and Phase Equilibrium Studies

This compound is used to study the solubility behavior of related compounds in various solvents. Understanding solubility is crucial for developing formulations in pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of methyl 3-bromo-5-tert-butylbenzoate in chemical reactions involves the interaction of its functional groups with various reagents:

Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom.

Reduction Reactions: The ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Oxidation Reactions: The tert-butyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

類似化合物との比較

Methyl 3-bromo-5-tert-butylbenzoate can be compared with other similar compounds such as:

Methyl 4-tert-butylbenzoate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.

Methyl 3-bromo-4-tert-butylbenzoate: Similar but with different substitution positions, leading to different reactivity and properties.

Methyl 3-bromo-5-methylbenzoate: Similar but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

This compound is unique due to the combination of the bromine atom and the tert-butyl group, which provides distinct reactivity and steric effects in chemical reactions.

生物活性

Methyl 3-bromo-5-tert-butylbenzoate (C12H15BrO2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C12H15BrO2

- Molecular Weight : 271.15 g/mol

- CAS Number : 560131-64-8

Biological Activity Overview

This compound is primarily investigated for its cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with biological targets, leading to various pharmacological effects.

Cytotoxicity Studies

Research has indicated that this compound exhibits significant cytotoxic activity against several cancer cell lines. The cytotoxicity was assessed using the MTS assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung) | 25 | Moderate |

| HCT116 (Colorectal) | 15 | High |

| K562 (Leukemia) | 30 | Moderate |

| U2OS (Osteosarcoma) | 20 | Moderate |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to:

- Cell Cycle Arrest : Significant accumulation of cells in G2/M phases.

- Apoptotic Induction : Increased sub-G1 population indicating apoptotic cells.

Case Studies

-

Study on HCT116 Cells :

- This compound was shown to induce apoptosis in HCT116 cells through the activation of caspase pathways. The study reported an increase in cleaved PARP levels, indicating apoptosis.

-

Study on A549 Cells :

- In A549 lung cancer cells, the compound demonstrated a dose-dependent inhibition of proliferation and increased expression of pro-apoptotic markers.

Safety and Toxicity

While this compound shows promising biological activity, it is also essential to consider its safety profile. Preliminary assessments indicate that the compound may cause skin and eye irritation, necessitating caution during handling.

特性

IUPAC Name |

methyl 3-bromo-5-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPDPWHRHLELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610562 | |

| Record name | Methyl 3-bromo-5-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560131-64-8 | |

| Record name | Methyl 3-bromo-5-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。